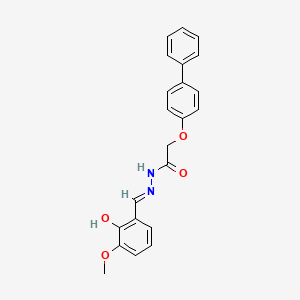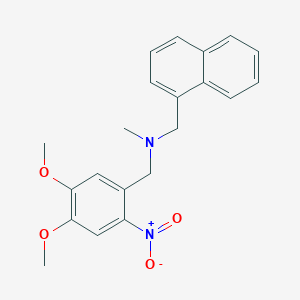![molecular formula C18H10Cl2N2OS B6037284 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B6037284.png)
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile, also known as DCTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCTA belongs to the class of compounds known as thiazoles, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile can inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and bacterial infections. In vivo studies have shown that 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile can reduce inflammation and tumor growth in animal models.
実験室実験の利点と制限
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile has also been shown to have low toxicity in vitro and in vivo. However, one limitation of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile. Further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Additionally, studies are needed to determine the optimal dosage and administration of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile for different applications. Finally, research is needed to explore the potential of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile for use in combination therapies with other drugs.
合成法
The synthesis of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminothiazole in the presence of a base to form a Schiff base intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde and acrylonitrile to yield 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile. The synthesis of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile has been optimized to yield high purity and yield.
科学的研究の応用
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. These properties make 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile a promising candidate for the development of new drugs and therapies.
特性
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2OS/c19-13-3-6-15(16(20)8-13)17-10-24-18(22-17)12(9-21)7-11-1-4-14(23)5-2-11/h1-8,10,23H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSFZOJFSXBOEV-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide](/img/structure/B6037218.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6037229.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B6037236.png)
![3-{1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6037240.png)
![(1S,9S)-11-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6037246.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6037252.png)
![N-(4-isopropylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6037253.png)

![4-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6037268.png)
![9-hydroxy-6-isopropyl-5-(4-methoxyphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6037270.png)


![5-[4-(diethylamino)benzylidene]-1-[4-(diethylamino)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6037297.png)
![4-chloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B6037303.png)